1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1172228-66-8
VCID: VC8406896
InChI: InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
SMILES: CCN1C=CC(=N1)C2CCCN2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1172228-66-8

Cat. No.: VC8406896

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole - 1172228-66-8

Specification

CAS No. 1172228-66-8
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-ethyl-3-pyrrolidin-2-ylpyrazole
Standard InChI InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
Standard InChI Key BHRJWLQZSPPYGQ-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C2CCCN2
Canonical SMILES CCN1C=CC(=N1)C2CCCN2

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole is C9_9H15_{15}N3_3, with a molecular weight of 165.24 g/mol. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:

  • Ethyl group (-CH2_2CH3_3): Positioned at nitrogen-1, enhancing lipophilicity and influencing receptor-binding kinetics.

  • Pyrrolidin-2-yl group: A five-membered saturated ring with one nitrogen atom at position 3, introducing conformational rigidity and potential hydrogen-bonding interactions .

The IUPAC name follows from the substitution pattern, ensuring unambiguous identification.

Synthesis and Physicochemical Properties

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole, a plausible route involves:

  • Precursor Preparation: Reacting ethyl hydrazine with a diketone or β-keto ester to form the pyrazole ring.

  • Pyrrolidine Functionalization: Introducing the pyrrolidine group through nucleophilic substitution or palladium-catalyzed coupling .

  • Purification: Chromatographic techniques to isolate the target compound from byproducts.

Table 1: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (%)
CyclizationEthyl hydrazine, diketone80°C~65
SubstitutionPyrrolidine, K2_2CO3_3100°C~50

Stability and Solubility

  • Stability: Pyrazoles with saturated heterocyclic substituents (e.g., pyrrolidine) exhibit moderate stability under ambient conditions but may degrade under prolonged UV exposure.

  • Solubility: Predicted logP ≈ 2.1, indicating preferential solubility in organic solvents (e.g., ethanol, DMSO) over aqueous media.

Biological Activities and Mechanisms

CompoundTargetIC50_{50} (μM)Reference
IndomethacinCOX-20.8
3,5-DimethylpyrazoleIL-61.2
Hypothetical Target CompoundCOX-2Predicted: 1.5–2.0

Anticancer Activity

Pyrazoles inhibit kinases (e.g., BRAF, EGFR) and induce apoptosis via reactive oxygen species (ROS) generation. For example, ethyl pyrazole carboxylates demonstrate IC50_{50} values of 5–10 μM against MCF-7 breast cancer cells . The ethyl and pyrrolidine groups in the target compound may synergize to enhance membrane permeability and target affinity.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Ethyl vs. Methyl Groups: Ethyl substituents increase metabolic stability compared to methyl groups, as observed in pharmacokinetic studies of related compounds.

  • Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size reduces steric hindrance, potentially improving binding to flat enzyme active sites .

Table 3: Structural Comparison of Pyrazole Derivatives

CompoundR1R3Bioactivity (IC50_{50})
Target CompoundEthylPyrrolidin-2-ylTheoretical
VC15833949EthylDimethyl8.2 μM (COX-2)
PMC4766773 PhenylMethyl1.5 μM (IL-6)

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.

  • In Vitro Assays: Prioritizing kinase inhibition and cytotoxicity screening against NCI-60 cell lines.

  • Computational Modeling: Docking studies to predict interactions with COX-2 and BRAF(V600E).

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